molecular formula C9H7ClN2 B1292782 2-Chloro-5-phenyl-1H-imidazole CAS No. 227313-39-5

2-Chloro-5-phenyl-1H-imidazole

Cat. No. B1292782
CAS RN: 227313-39-5
M. Wt: 178.62 g/mol
InChI Key: YCUAGVOYWABQQQ-UHFFFAOYSA-N
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Description

“2-Chloro-5-phenyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring. It is also known as RITA or NSC 652287, and it is an inducer of both DNA-protein and DNA-DNA cross-links with no detectable DNA single-strand breaks .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in various applications. The synthesis of imidazoles is often achieved through the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The structure of imidazole is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazoles are synthesized via methods that form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

2-Chloro-5-phenyl-1H-imidazole: is a valuable scaffold in medicinal chemistry due to its imidazole ring, a core structure in many biologically active compounds. Its derivatives have been explored for anticancer properties, as the imidazole ring can interact with various biological targets. Researchers have synthesized numerous derivatives to optimize their interaction with cancer cell enzymes and receptors, aiming to increase potency and selectivity while reducing side effects .

Synthetic Chemistry: Catalysts and Ligands

In synthetic chemistry, 2-Chloro-5-phenyl-1H-imidazole derivatives serve as precursors for catalysts and ligands. These compounds are particularly useful in creating N-heterocyclic carbenes (NHCs), which are stable ligands for metal catalysts used in cross-coupling reactions. NHCs derived from such imidazoles have been instrumental in developing greener and more efficient synthetic routes .

Agriculture: Fungicides and Pesticides

The imidazole ring is also present in compounds used as fungicides and pesticides. Derivatives of 2-Chloro-5-phenyl-1H-imidazole have been investigated for their potential to inhibit the growth of harmful fungi and pests in crops. Their mode of action often involves disrupting the life cycle of the target organisms, thereby protecting crops and improving yield .

Pharmaceutical Development: Drug Formulation

Imidazole derivatives, including those of 2-Chloro-5-phenyl-1H-imidazole , are explored for drug formulation purposes. They can enhance the solubility and stability of active pharmaceutical ingredients (APIs), making them more effective in drug delivery systems. This application is crucial in developing new medications and improving existing ones .

Biochemistry: Enzyme Inhibition

In biochemistry, 2-Chloro-5-phenyl-1H-imidazole and its derivatives are studied for their enzyme inhibitory activity. They can mimic the transition state of enzyme-catalyzed reactions or bind to the active site, thus inhibiting the enzyme’s function. This property is significant for designing drugs that target specific enzymes related to diseases .

Material Science: Ionic Liquids

The imidazole ring is a key component in the synthesis of ionic liquids. Derivatives of 2-Chloro-5-phenyl-1H-imidazole can be used to create ionic liquids with specific properties, such as thermal stability and conductivity. These ionic liquids have various applications, including as solvents in chemical reactions and in electrochemical devices .

Safety and Hazards

Safety data sheets for imidazole indicate that it may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also damage the unborn child .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-chloro-5-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUAGVOYWABQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648051
Record name 2-Chloro-5-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenyl-1H-imidazole

CAS RN

227313-39-5
Record name 2-Chloro-5-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-phenyl-1H-imidazole
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